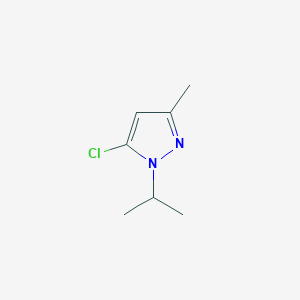
5-Chloro-3-methyl-1-propan-2-ylpyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-methyl-1-propan-2-ylpyrazole is a useful research compound. Its molecular formula is C7H11ClN2 and its molecular weight is 158.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalytic Synthesis and Antioxidant Potential 5-Chloro-3-methyl-1-propan-2-ylpyrazole derivatives have been explored for their catalytic synthesis and antioxidant properties. Prabakaran, Manivarman, and Bharanidharan (2021) synthesized a series of novel chalcone derivatives using this compound, demonstrating significant in vitro antioxidant activity. These compounds were synthesized using TiO2-ZnS catalysis in ethanol, showing potential as antioxidants with their activity confirmed through molecular docking and ADMET studies, suggesting a correlation with in vitro results (Prabakaran, Manivarman, & Bharanidharan, 2021).
Fungicidal Activity Chen, Li, and Han (2000) investigated the fungicidal activity of this compound derivatives against Rhizoctonia solani, a major rice sheath blight pathogen. The study revealed that specific thiadiazole derivatives exhibit higher fungicidal activity, highlighting the importance of structural modifications for enhancing biological activity (Chen, Li, & Han, 2000).
Photocatalytic Transformations Gvozdev, Shavrin, Baskir, Egorov, and Nefedov (2021) conducted a study on chloro(4-methylpent-3-en-1-ynyl)carbene, generated from this compound. Their research showed that photocatalytic transformations could lead to the formation of complex organic compounds, providing insights into the utility of such pyrazole derivatives in synthetic organic chemistry (Gvozdev et al., 2021).
Molecular Docking and Antimicrobial Agents Katariya, Vennapu, and Shah (2021) synthesized new 1,3-oxazole clubbed pyridyl-pyrazolines incorporating this compound and evaluated them for their anticancer and antimicrobial properties. This study highlights the application of these derivatives as potential pharmacological agents, with molecular docking studies supporting their biological activity (Katariya, Vennapu, & Shah, 2021).
Anticorrosive Properties Ouali, Chetouani, Hammouti, Aouniti, Touzani, Kadiria, and Nlated (2013) explored the anticorrosive properties of pyrazole derivatives, including this compound, on C38 steel in hydrochloric acid. Their research demonstrated over 90% anticorrosion activity, showing the effectiveness of these compounds as corrosion inhibitors (Ouali et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-3-methyl-1-propan-2-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2/c1-5(2)10-7(8)4-6(3)9-10/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOVJJIFFYMXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

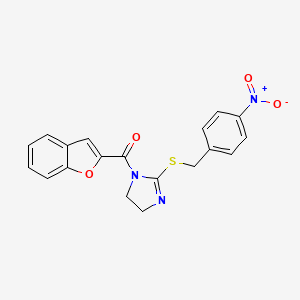
![6-Ethyl-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549932.png)
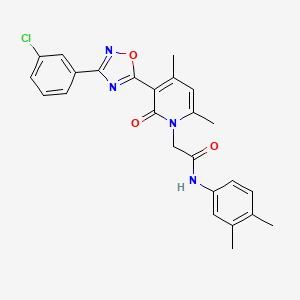

![6-methyl-4-oxo-N-(3-phenylpropyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2549935.png)
![4-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2549936.png)
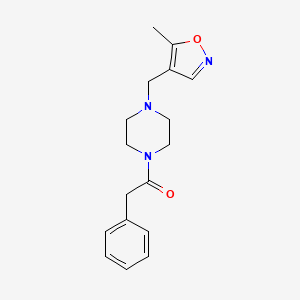
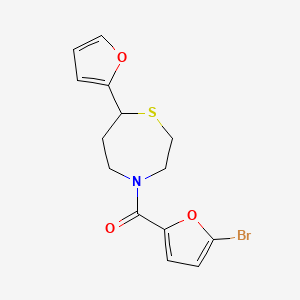
![5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549940.png)
![5-bromo-N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2549941.png)
![4-Propyl-2-[(pyridin-2-ylmethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2549944.png)
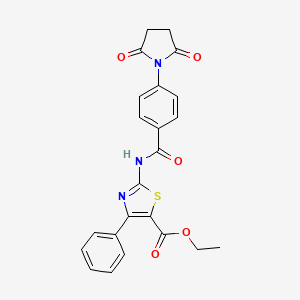
![2-(Dicyanomethylidene)-[1,3]dithiolo[4,5-b]pyrazine-5,6-dicarbonitrile](/img/structure/B2549951.png)
